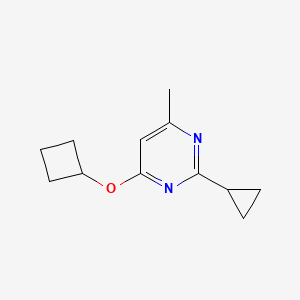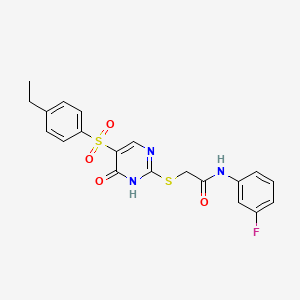![molecular formula C18H19N5O B2776278 N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034579-58-1](/img/structure/B2776278.png)
N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,2’-bipyridine, which is an organic compound and an important isomer of the bipyridine family . It forms complexes with many transition metals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridine derivatives are often synthesized through various chemical reactions . The synthesis process usually involves the formation of the bipyridine core followed by functionalization to introduce the desired substituents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bipyridine core and the various substituents. The structure would be determined by various factors including the nature of the substituents and the conditions under which the compound is synthesized .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . Bipyridine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure . Factors influencing these properties could include the nature of the substituents, the conformation of the bipyridine core, and the presence of any metal centers .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various pyrazole derivatives, showcasing the diverse chemical reactions and conditions suitable for creating complex molecules. For instance, the synthesis of novel pyrazolopyridine and pyrazolopyrimidine derivatives involves multistep reactions, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities (Rudenko et al., 2011). Similarly, the creation of cannabinoid receptor antagonists through the modification of the biaryl pyrazole structure highlights the chemical versatility of pyrazole derivatives in synthesizing targeted biological inhibitors (Francisco et al., 2002).
Biological Evaluation and Potential Applications
Pyrazole derivatives have been extensively evaluated for their biological and pharmacological properties. Compounds similar to the query have shown inhibitory activity against specific enzymes, suggesting potential therapeutic applications. For example, pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, indicating their potential in developing treatments for cancer and inflammatory diseases (Rahmouni et al., 2016). Furthermore, the development of Met kinase inhibitors for cancer treatment showcases the role of pyrazole carboxamide derivatives in creating selective and potent therapeutic agents (Schroeder et al., 2009).
Coordination Chemistry and Material Science
The versatility of pyrazole derivatives extends beyond biological applications, finding utility in material science and coordination chemistry. The synthesis and coordination chemistry of pyrazole-based ligands have facilitated the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties (Halcrow, 2005). These applications highlight the potential of pyrazole derivatives in creating advanced materials with novel properties.
Safety And Hazards
properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-17(13(2)23(3)22-12)18(24)21-11-14-4-9-20-16(10-14)15-5-7-19-8-6-15/h4-10H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITAAVLRLOPOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)
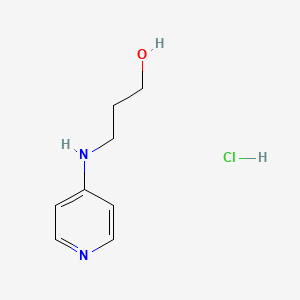

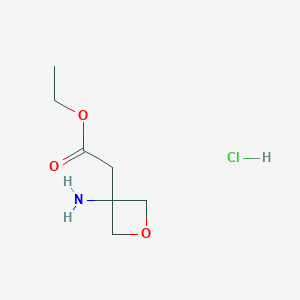
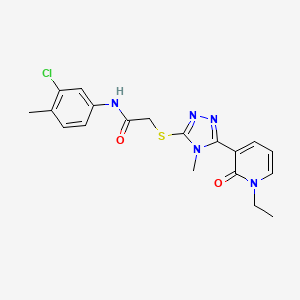

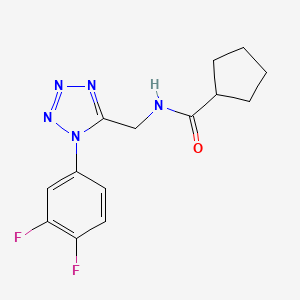

![5-{[(4-Hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2776212.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)
